2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c24-15-7-9-17(10-8-15)28-23(30)19-13-25-20-11-6-14(12-18(20)21(19)27-28)22(29)26-16-4-2-1-3-5-16/h6-13,16,27H,1-5H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXYMGGTPAUFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the methoxybenzoyl group. Common reagents used in these reactions include benzyl chloride, methoxybenzoic acid, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(3-methoxybenzoyl)-4-[2-(phenylsulfonyl)ethyl]piperazine-2-carboxamide
- 4-allyl-N-benzyl-1-(3-methoxybenzoyl)piperazine-2-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Common Name : this compound
- CAS Number : 1251572-09-4
- Molecular Formula : C23H21ClN4O2
- Molecular Weight : 420.9 g/mol
Structure
The structural representation of the compound is essential for understanding its biological interactions. The compound features a pyrazoloquinoline core, which is known for its diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazoloquinoline derivatives. For instance, derivatives similar to this compound have shown significant inhibition against multiple cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
A study evaluated several pyrazoloquinoline derivatives for their antiproliferative effects on cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited IC50 values indicative of potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 0.39 ± 0.06 |
| This compound | NCI-H460 | 0.46 ± 0.04 |
This suggests that the compound may inhibit key pathways involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoloquinolines are also notable. The mechanism often involves the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) pathways.
In vitro studies indicate that compounds within this class can inhibit inducible nitric oxide synthase (iNOS) and COX-2 expression in LPS-stimulated RAW 264.7 cells. This inhibition correlates with reduced levels of pro-inflammatory cytokines.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Key structural features that enhance activity include:
- The presence of electron-withdrawing groups (like chlorine) which can increase potency.
- The cyclohexyl amine moiety appears to contribute positively to bioactivity by enhancing lipophilicity and receptor binding affinity.
Q & A
Q. Advanced Optimization Challenges :
- Low Yields in Cyclization : Side reactions during cyclization (e.g., dimerization) reduce yields. Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) improves reaction efficiency by enhancing thermal homogeneity .
- Purification Difficulties : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and gradient elution (acetonitrile/water) resolves co-eluting impurities .
- Stereochemical Control : Chiral amines or metal catalysts (e.g., Pd/C) can enforce regioselectivity in substituent placement .
How can structural discrepancies in crystallographic data for pyrazoloquinoline derivatives be resolved?
Basic Structural Confirmation :
X-ray crystallography confirms bond lengths and angles. For example, the pyrazole ring typically exhibits bond lengths of 1.33–1.38 Å (C–N) and 1.41–1.45 Å (C–C), consistent with aromaticity .
Q. Advanced Data Contradictions :
- Torsional Strain : Substituents like the 4-chlorophenyl group may deviate from coplanarity (e.g., dihedral angles of 15–25°), affecting biological activity. Density functional theory (DFT) calculations (B3LYP/6-31G*) model these deviations .
- Polymorphism : Differential scanning calorimetry (DSC) identifies polymorphic forms. Slow evaporation from ethanol at 4°C favors thermodynamically stable crystals .
What methodological approaches validate the compound’s purported anticancer activity?
Q. Basic Screening :
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values typically <10 µM. Positive controls (e.g., doxorubicin) ensure assay validity .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies early/late apoptosis .
Q. Advanced Mechanistic Studies :
- Target Identification : Surface plasmon resonance (SPR) screens for kinase inhibition (e.g., EGFR, IC50 ~50 nM). Co-crystallization with target proteins validates binding modes .
- Resistance Profiling : CRISPR-Cas9 knockout libraries identify genes conferring resistance (e.g., ABC transporters) .
How do substituent modifications (e.g., 4-chlorophenyl vs. fluorophenyl) impact bioactivity?
Q. Basic Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : The 4-chlorophenyl group enhances cellular uptake via lipophilicity (logP ~3.5), while fluorophenyl analogs show improved metabolic stability .
Q. Advanced SAR via Computational Modeling :
- Molecular Docking : AutoDock Vina predicts binding affinities to targets like topoisomerase II. Chlorophenyl derivatives show stronger π-π stacking with Tyr-805 .
- Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) simulate oral bioavailability differences (~40% for chlorophenyl vs. ~25% for methoxy derivatives) .
What strategies reconcile contradictory data in cytotoxicity assays across studies?
Q. Basic Reproducibility Checks :
- Standardized Protocols : Use identical cell lines (ATCC-verified), serum concentrations (10% FBS), and incubation times (72 hr) .
Q. Advanced Meta-Analysis :
- Batch Effect Correction : Harmonize data using ComBat (open-source R package) to adjust for inter-lab variability .
- Dose-Response Modeling : Fit data to Hill equations (variable slope) to compare EC50 values across studies .
How can metabolic stability be improved for in vivo applications?
Q. Basic Metabolic Profiling :
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) to identify oxidative hotspots (e.g., CYP3A4-mediated N-dealkylation) .
Q. Advanced Modifications :
- Deuterium Incorporation : Replace labile C–H bonds with C–D at the cyclohexyl group (e.g., deuteration at C2/C4) reduces clearance by 30% .
- Prodrug Design : Phosphorylate the carboxamide to enhance solubility (e.g., phosphate ester prodrugs with >80% conversion in plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
